molecular formula C28H27ClN6O2 B11035539 1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea

1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea

Cat. No.: B11035539
M. Wt: 515.0 g/mol
InChI Key: WEDUFRCGGHKLOK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a dimethylpyrimidinyl group, and a phenylethoxy group, all connected through a urea linkage.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorophenyl and dimethylpyrimidinyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea include other urea derivatives with chlorophenyl and pyrimidinyl groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27ClN6O2

Molecular Weight

515.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]urea

InChI

InChI=1S/C28H27ClN6O2/c1-19-18-20(2)31-26(30-19)34-27(35-28(36)33-24-10-8-22(29)9-11-24)32-23-12-14-25(15-13-23)37-17-16-21-6-4-3-5-7-21/h3-15,18H,16-17H2,1-2H3,(H3,30,31,32,33,34,35,36)

InChI Key

WEDUFRCGGHKLOK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OCCC3=CC=CC=C3)/NC(=O)NC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OCCC3=CC=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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